

CRT0273750 (IOA-289): A Selective Autotaxin Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CRT0273750**

Cat. No.: **B606817**

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CRT0273750, also known as IOA-289, is a potent and selective small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. The autotaxin-LPA signaling axis is a critical pathway implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Dysregulation of this pathway is a hallmark of several chronic inflammatory diseases and various cancers, particularly those characterized by a dense fibrotic stroma. This technical guide provides a comprehensive overview of **CRT0273750**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this promising therapeutic agent.

Introduction to Autotaxin and the ATX-LPA Signaling Axis

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.^[1] Its principal function is the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).^[1] LPA exerts its pleiotropic effects by binding to a family of at

least six G protein-coupled receptors (LPAR1-6), which in turn activate a multitude of downstream signaling pathways.^[2] These pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK cascades, are fundamental to cellular processes such as proliferation, survival, migration, and cytoskeletal reorganization.^[2]

In the context of oncology, the ATX-LPA axis is frequently upregulated in the tumor microenvironment.^[3] Elevated levels of ATX and LPA are associated with increased tumor growth, invasion, metastasis, and resistance to therapy.^{[3][4]} This is, in part, due to the profound influence of this signaling pathway on the tumor stroma, promoting the development of a dense fibrotic matrix that can impede the infiltration of immune cells and the delivery of therapeutic agents.^{[4][5]} Consequently, the inhibition of autotaxin presents a compelling strategy for the treatment of solid tumors, particularly those with a significant fibrotic component.^[5]

CRT0273750 (IOA-289): A Novel Selective Autotaxin Inhibitor

CRT0273750 (IOA-289) is a novel, orally bioavailable small molecule that potently and selectively inhibits autotaxin.^[6] Its unique chemical structure and binding mode distinguish it from other autotaxin inhibitors.^[6]

Mechanism of Action

CRT0273750 acts as a non-competitive inhibitor of autotaxin.^[4] Structural studies have revealed that it does not interact with the catalytic zinc ions in the active site. Instead, it occupies the hydrophobic pocket where the substrate, LPC, binds and extends into the LPA "exit" channel.^[6] This dual-binding mode effectively blocks both substrate binding and product release, leading to a profound and sustained inhibition of LPA production.

Preclinical Pharmacology

A comprehensive suite of preclinical studies has been conducted to characterize the *in vitro* and *in vivo* activity of **CRT0273750**.

Data Presentation: Quantitative Analysis of **CRT0273750** Activity

Table 1: In Vitro Potency of **CRT0273750**

Assay Type	System	Parameter	Value	Reference
Biochemical Assay	Recombinant Human ATX	IC50	1 nM	[1]
Plasma Choline Release Assay	Human Plasma	IC50	14 nM	[1]
LPA Reduction Assay	Human Plasma	Average IC50	36 nM	[6]
Cell Migration Assay	4T1 Murine Breast Cancer Cells	EC50	25 nM	[7]

Table 2: In Vivo Pharmacokinetics of **CRT0273750** in Mice

Route of Administration	Dose (mg/kg)	Cmax (μM)	AUC (μM·h)	t1/2 (h)	Bioavailability (%)	Reference
Intravenous	1	-	-	-	-	[7]
Oral	10	3.8	3.2	1.4	41%	[1][7]
Oral	30	10.9	15.2	0.9	-	[7]
Oral	100	18.1	59.3	1.3	-	[7]

Table 3: In Vivo Pharmacodynamics of **CRT0273750** in Mice

Dose (mg/kg, oral)	Time Point	% LPA C18:2 Reduction	ED50 (at 1h)	Reference
3, 10, 30	1 hour	Dose-dependent	~3 mg/kg	[6]

Table 4: In Vivo Efficacy of **CRT0273750** in Preclinical Models

Model	Treatment	Key Findings	Reference
Bleomycin-Induced Lung Fibrosis (Mouse)	Prophylactic IOA-289	Significant reduction in lung fibrosis and collagen deposition.	[6]
4T1 Orthotopic Breast Cancer (Mouse)	IOA-289	Significant reduction in tumor growth and metastasis.	[6]
E0771 Orthotopic Breast Cancer (Mouse)	IOA-289	Inhibition of tumor outgrowth and complete tumor eradication in a subset of mice.	[6]
Gastrointestinal Cancer Cell Lines (In Vitro)	IOA-289	Inhibition of cell growth and migration, induction of apoptosis.	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **CRT0273750**.

Autotaxin Activity Assay (Plasma Choline Release)

This assay measures the activity of autotaxin by quantifying the amount of choline released from the hydrolysis of LPC.

Materials:

- Pooled human plasma
- **CRT0273750 (IOA-289)**
- LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)
- Tris-HCl buffer (100 mM, pH 9.0)

- NaCl (500 mM)
- MgCl₂ (5 mM)
- CoCl₂ (30 μM)
- Triton X-100 (0.05%)
- Choline oxidase
- Horseradish peroxidase (HRP)
- 4-aminoantipyrine (4-AAP)
- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOPS)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of **CRT0273750** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of **CRT0273750** in the reaction buffer (Tris-HCl, NaCl, MgCl₂, CoCl₂, Triton X-100).
- In a 96-well plate, add 50 μL of pooled human plasma to each well.
- Add 25 μL of the **CRT0273750** dilutions or vehicle control to the respective wells.
- Pre-incubate the plate at 37°C for 2 hours.
- Initiate the reaction by adding 25 μL of the LPC substrate solution.
- Incubate the plate at 37°C for a defined period (e.g., 18 hours).
- Prepare the choline detection reagent by mixing choline oxidase, HRP, 4-AAP, and TOPS in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂).

- Add 100 μ L of the choline detection reagent to each well.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the absorbance at 555 nm using a spectrophotometer.
- Calculate the percentage of inhibition for each concentration of **CRT0273750** and determine the IC₅₀ value.

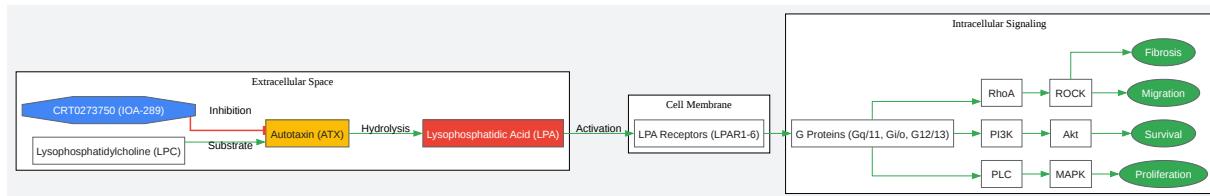
Cell Migration Assay (Transwell)

This assay assesses the effect of **CRT0273750** on the migration of cancer cells towards a chemoattractant.

Materials:

- Cancer cell line (e.g., 4T1 murine breast cancer cells)
- Cell culture medium (e.g., RPMI-1640) with and without serum
- **CRT0273750** (IOA-289)
- Transwell inserts with 8 μ m pore size polycarbonate membranes
- 24-well companion plates
- Crystal violet staining solution (0.5% in 25% methanol)
- Cotton swabs
- Microscope

Procedure:

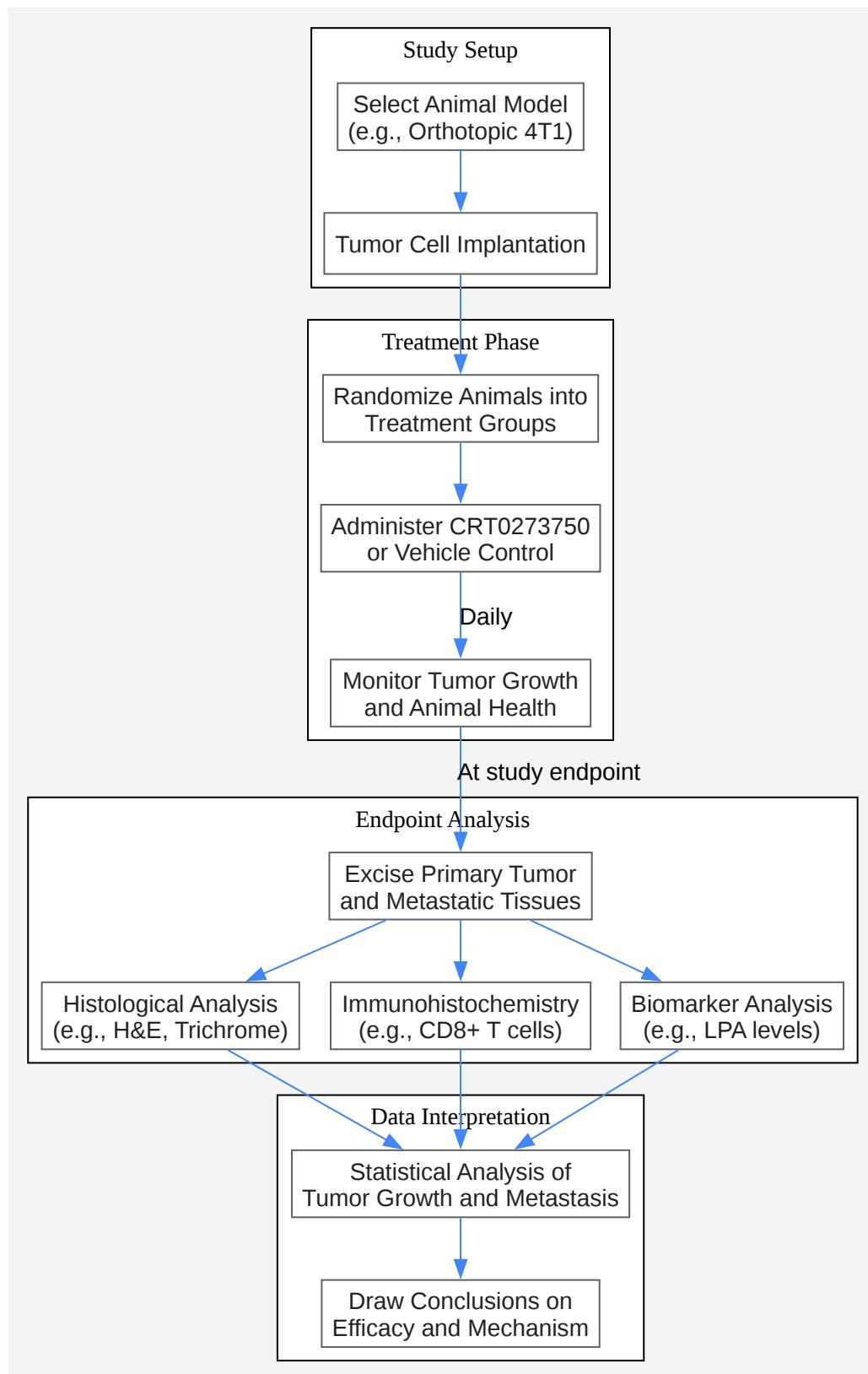

- Culture the cancer cells to sub-confluence.
- Harvest the cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/mL.

- Prepare different concentrations of **CRT0273750** in the serum-free cell suspension.
- Add 600 μ L of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
- Place the Transwell inserts into the wells.
- Add 200 μ L of the cell suspension (with or without **CRT0273750**) to the upper chamber of the inserts.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a suitable duration (e.g., 18-24 hours).
- After incubation, carefully remove the medium from the upper chamber.
- Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
- Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
- Stain the cells with crystal violet solution for 15 minutes.
- Gently wash the inserts with water to remove excess stain.
- Allow the inserts to air dry.
- Count the number of migrated cells in several random fields of view under a microscope.
- Calculate the percentage of migration inhibition for each concentration of **CRT0273750** and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling cascades that are implicated in cancer progression.



[Click to download full resolution via product page](#)

Caption: The ATX-LPA signaling pathway and the inhibitory action of **CRT0273750**.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of **CRT0273750** in a preclinical cancer model.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. A Study to Assess an ATX Inhibitor (IOA-289) in Patients with Metastatic Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]
- 6. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CRT0273750 (IOA-289): A Selective Autotaxin Inhibitor for Oncological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606817#crt0273750-as-a-selective-autotaxin-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com